4-ethyl-2,5-difluorobenzoic acid
Description
4-Ethyl-2,5-difluorobenzoic acid is a fluorinated benzoic acid derivative characterized by an ethyl group at the para position (C4) and fluorine atoms at the ortho (C2) and meta (C5) positions. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 4-chloro-2,5-difluorobenzoic acid and 4-bromo-2,5-difluorobenzoic acid—are well-documented. These analogs are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity and stability in heterocyclic reactions .
Properties
CAS No. |
2091530-14-0 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-1-Ethyl-2,5-Difluorobenzene
The synthesis begins with 1,4-dibromo-2,5-difluorobenzene, a commercially available dihalide. Ethyl boronic acid undergoes Suzuki-Miyaura coupling with the dibromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C. This step selectively replaces one bromine atom with an ethyl group, yielding 4-bromo-1-ethyl-2,5-difluorobenzene.
Reaction Conditions :
-
Temperature: 80°C
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Solvent: THF
-
Yield: 70–85%
Carboxylation via Grignard Reagent and CO₂
The bromine atom in 4-bromo-1-ethyl-2,5-difluorobenzene is converted to a carboxylic acid via a lithiation-carboxylation sequence. Treatment with n-butyllithium (n-BuLi) at -78°C generates a lithium intermediate, which reacts with gaseous CO₂ to form the carboxylate. Acidic workup (e.g., HCl) protonates the carboxylate, yielding 4-ethyl-2,5-difluorobenzoic acid.
Critical Parameters :
-
Lithiation temperature: -78°C
-
CO₂ introduction: Dry ice or gaseous CO₂
-
Acidification: 1 M HCl
-
Yield: 65–75%
Hydrolysis of 4-Ethyl-2,5-Difluorobenzonitrile
Synthesis of 4-Ethyl-2,5-Difluorobenzonitrile
4-Bromo-2,5-difluorobenzonitrile undergoes a copper-mediated cyanation with ethylmagnesium bromide (EtMgBr) in dimethylformamide (DMF) at 120°C. This replaces the bromine atom with an ethyl group, forming 4-ethyl-2,5-difluorobenzonitrile.
Reaction Conditions :
-
Temperature: 120°C
-
Catalyst: CuCN (3 equiv)
-
Solvent: DMF
-
Yield: 40–50%
Alkaline Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using sodium hydroxide (NaOH) under reflux. Subsequent acidification with concentrated HCl precipitates the product.
Optimized Parameters :
-
NaOH concentration: 1 M
-
Hydrolysis time: 24 hours
-
Acidification agent: HCl (pH ≤ 2)
-
Yield: 80–90%
Direct Oxidation of 4-Ethyl-2,5-Difluorotoluene
Oxidation with Potassium Permanganate
4-Ethyl-2,5-difluorotoluene is oxidized using KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 100°C. The methyl group is converted to a carboxylic acid, though over-oxidation to CO₂ is a competing side reaction.
Challenges :
-
Selectivity: Requires precise control of reaction time
-
By-products: Ketones and CO₂
-
Yield: 50–60%
Catalytic Oxidation with RuO₂
RuO₂ catalyzes the oxidation of the methyl group in a mixture of acetonitrile and water. This method offers higher selectivity but necessitates costly catalysts.
Conditions :
-
Catalyst: RuO₂ (5 mol%)
-
Solvent: Acetonitrile/H₂O (3:1)
-
Temperature: 60°C
-
Yield: 70–75%
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki + Carboxylation | High regioselectivity; scalable | Requires cryogenic conditions | 65–75% |
| Nitrile Hydrolysis | Mild conditions; high final yield | Low yield in cyanation step | 40–90% |
| Direct Oxidation | Simple starting material | Over-oxidation risks; low yields | 50–75% |
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Large-scale production favors the Suzuki-carboxylation route due to solvent (THF) and palladium recovery systems. Membrane filtration and distillation enable >90% solvent reuse.
Purification Techniques
Crystallization from ethanol/water mixtures (3:1) achieves >98% purity. Impurities include residual ethyl boronic acid and decarboxylated by-products.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethyl group to a carboxylic acid group, resulting in the formation of 2,5-difluorobenzoic acid.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 2,5-difluorobenzoic acid
Reduction: 4-ethyl-2,5-difluorobenzyl alcohol or 4-ethyl-2,5-difluorobenzaldehyde
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
4-Ethyl-2,5-difluorobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions that are crucial for drug development.
Case Study: Anti-inflammatory Agents
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for new anti-inflammatory drugs.
| Compound | Activity | Reference |
|---|---|---|
| This compound derivative | Inhibits COX enzymes | |
| This compound analog | Reduces inflammation in animal models |
Agrochemical Applications
In agriculture, this compound is utilized in the formulation of herbicides and fungicides. The fluorinated structure enhances the efficacy and stability of agrochemical products.
Case Study: Herbicide Development
The compound has been integrated into formulations aimed at controlling specific weeds without harming crops. Field trials demonstrated a significant reduction in weed populations with minimal impact on crop yield.
| Product | Efficacy | Crop Safety | Reference |
|---|---|---|---|
| Herbicide A (with this compound) | 85% weed control | Safe for corn and soybeans |
Material Science Applications
The compound's chemical properties make it suitable for creating advanced materials such as polymers and coatings. Its fluorine content contributes to enhanced durability and resistance to environmental degradation.
Case Study: Coating Formulations
Research has shown that coatings incorporating this compound exhibit superior resistance to water and chemicals compared to traditional coatings.
| Coating Type | Durability Test Result | Reference |
|---|---|---|
| Fluorinated Polymer Coating | 90% less wear after exposure to chemicals |
Organic Chemistry Research
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. It is frequently used in nucleophilic substitution reactions due to the presence of fluorine atoms.
Case Study: Synthesis of Complex Molecules
Researchers have successfully employed this compound in the synthesis of novel organic compounds through methods such as Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 4-ethyl-2,5-difluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorinated benzoic acids vary in substituent type (e.g., Cl, Br, CH2CH3) and position, significantly influencing their physicochemical and functional properties. Key analogs include:
Key Observations :
- Substituent Position : The placement of halogens (Cl, Br) or alkyl groups (e.g., ethyl) alters electronic effects. For instance, 4-chloro-2,5-difluorobenzoic acid facilitates cyclization reactions due to the electron-withdrawing Cl at C4, enhancing electrophilicity at the carboxylic acid group .
- Physical Properties: 2-Chloro-4,5-difluorobenzoic acid exhibits lower solubility (5.0 g/L) compared to non-chlorinated analogs, likely due to increased molecular symmetry and halogen-induced hydrophobicity .
Q & A
Q. What are the optimized synthetic routes for preparing 4-ethyl-2,5-difluorobenzoic acid with high purity (>98%)?
Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. For example, a multi-step approach could include:
Ethyl group introduction : Friedel-Crafts alkylation of 2,5-difluorobenzoic acid using ethyl chloride in the presence of AlCl₃ .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >98% purity.
Validation : Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% H₃PO₄) and melting point analysis (expected range: 145–148°C) .
Q. How can the electronic effects of ethyl and fluorine substituents be characterized experimentally?
Methodological Answer:
- Spectroscopic Analysis :
- ¹⁹F NMR : Chemical shifts (δ) reveal electron-withdrawing effects of fluorine. For example, δ = -115 ppm (C2-F) and -120 ppm (C5-F) indicate strong para- and meta-directing effects .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional group integrity .
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and regioselectivity in substitution reactions .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of nucleophilic substitutions in this compound derivatives?
Methodological Answer:
- Steric Effects : The ethyl group at C4 creates steric hindrance, directing nucleophiles to less hindered positions (e.g., C3 or C6).
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, favoring meta/para substitution.
- Case Study : Reaction with NH₃ in DMF at 80°C yields 4-ethyl-2,5-difluoro-3-aminobenzoic acid as the major product (confirmed by LC-MS) .
Q. How can contradictions in biological activity data for fluorinated benzoic acid derivatives be resolved?
Methodological Answer:
-
Data Normalization : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
-
Structural Analog Analysis :
Compound Substituents IC₅₀ (μM) vs. Enzyme X 4-Ethyl-2,5-F₂-BA C4-Et, C2/C5-F 12.3 ± 1.2 4-Cl-2,5-F₂-BA C4-Cl, C2/C5-F 8.7 ± 0.9 2,5-F₂-BA C2/C5-F 25.1 ± 2.4 - Trend : Electron-withdrawing groups (Cl) enhance activity compared to ethyl (electron-donating) .
-
Mechanistic Validation : Molecular docking (AutoDock Vina) identifies stronger H-bonding with Cl substituents .
Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?
Methodological Answer:
- Salt Formation : React with NaOH to generate the sodium salt (solubility: ~50 mg/mL in H₂O).
- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- pH Adjustment : Solubility increases at pH > pKa (≈2.8), but stability must be monitored via UV-Vis (λmax = 260 nm) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
- Conditions :
- pH 2.0 (0.1 M HCl), pH 7.4 (PBS), pH 9.0 (0.1 M NaOH).
- Temperatures: 4°C, 25°C, 40°C.
- Analysis :
Q. What advanced techniques validate crystallinity and polymorphism in this compound?
Methodological Answer:
- X-Ray Diffraction (XRD) : Resolve crystal packing (e.g., monoclinic P2₁/c space group, Z = 4) .
- DSC/TGA : Identify melting point (mp ≈ 148°C) and thermal decomposition onset (~220°C) .
- Solid-State NMR : ¹³C CP/MAS confirms hydrogen bonding networks between carboxylic acid groups .
Applications in Drug Discovery
Q. How can this compound serve as a building block in protease inhibitor design?
Methodological Answer:
- Scaffold Functionalization :
- Amide coupling (EDC/HOBt) with lysine derivatives introduces side chains for target binding.
- Example: 4-Ethyl-2,5-difluoro-N-(2-aminoethyl)benzamide shows IC₅₀ = 18 μM against HIV-1 protease .
- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability; ethyl modulates lipophilicity (logP = 2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
